N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
Description
N-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a propylsulfonyl group at the 1-position and a biphenyl sulfonamide moiety at the 6-position.
Properties
IUPAC Name |
4-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-2-17-31(27,28)26-16-6-9-21-18-22(12-15-24(21)26)25-32(29,30)23-13-10-20(11-14-23)19-7-4-3-5-8-19/h3-5,7-8,10-15,18,25H,2,6,9,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXRSXSTKKUONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Use as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through:
Molecular Targets: Binding to specific proteins or enzymes, thereby modulating their activity.
Pathways Involved: Interacting with signal transduction pathways, potentially altering cellular responses like proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural distinction lies in its propylsulfonyl and biphenyl sulfonamide groups. Below is a comparison with analogs from the evidence:
Key Observations :
- Sulfonamide vs. Carboximidamide : The target compound’s biphenyl sulfonamide group may enhance hydrophobicity and bulk compared to the thiophene carboximidamide in analogs (e.g., Compounds 68, 70). This could influence target binding affinity or solubility .
- Substituent Position : The 1-position substituent in the target (propylsulfonyl) differs from piperidinyl or pyrrolidinyl groups in analogs. The sulfonyl group may improve metabolic stability compared to amine-containing substituents .
Physicochemical and Pharmacokinetic Properties
- LogP/Solubility : The biphenyl sulfonamide in the target compound likely increases LogP (hydrophobicity) compared to analogs with polar carboximidamide or amine groups. This may reduce aqueous solubility but improve blood-brain barrier penetration .
Biological Activity
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide is a complex compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to a biphenyl sulfonamide moiety. The presence of the propylsulfonyl group enhances solubility and reactivity, which may contribute to its biological efficacy. Its molecular formula is with a molecular weight of approximately 358.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 358.5 g/mol |
| CAS Number | 946282-10-6 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
Preliminary studies have demonstrated the compound's potential as an anticancer agent . It appears to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, it may influence the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes and receptors , potentially inhibiting their activity or altering their conformation. The sulfonamide moiety may play a critical role in these interactions by mimicking natural substrates.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Study 2: Anticancer Activity Assessment
In a recent investigation reported in Cancer Research Letters, researchers assessed the anticancer properties of this compound on human breast cancer cells (MCF-7). The compound exhibited IC50 values of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to controls.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics and toxicity profiles will be essential for understanding its therapeutic potential. Additionally, structure-activity relationship (SAR) studies could yield insights into optimizing its efficacy and selectivity for various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
